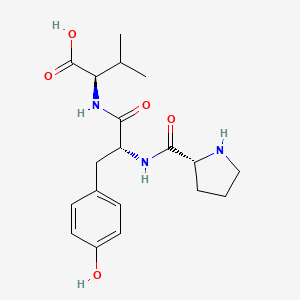

D-Valine, D-prolyl-D-tyrosyl-

Description

The Stereochemical Landscape in Peptide Science and its Relevance to D-Amino Acids

The building blocks of naturally occurring proteins are almost exclusively L-amino acids. This homochirality is a fundamental characteristic of life, and the cellular machinery, particularly the ribosome and enzymes, is exquisitely tailored to recognize and process L-amino acids. D-amino acids, being the enantiomers (mirror images) of L-amino acids, possess identical physical and chemical properties in an achiral environment but exhibit distinct behaviors in the chiral environment of biological systems. ncert.nic.in

The introduction of D-amino acids into a peptide sequence can dramatically alter its three-dimensional structure and, consequently, its biological activity. For amino acids with achiral side chains, the conformational propensities of their D- and L-forms are mirror images of each other. nih.gov However, the precise spatial arrangement of atoms in D-amino acids makes them poor substrates for the proteases that readily degrade L-peptides, thus conferring enhanced stability.

Rationale for Investigating D-Valine, D-prolyl-D-tyrosyl- as a Model D-Tripeptide

The selection of D-Valine, D-prolyl-D-tyrosyl- as a subject of interest is based on the unique structural and functional properties endowed by each of its constituent D-amino acids.

D-Proline: The cyclic structure of D-proline imposes significant conformational constraints on the peptide backbone. nih.gov This rigidity can be advantageous in designing peptides with well-defined three-dimensional structures, which is often crucial for specific receptor binding. The incorporation of D-proline can also influence the cis-trans isomerization of the peptide bond, further impacting its structure and function. nih.gov Studies on cyclic peptides containing D-proline have shown potent biological activities. ias.ac.in

D-Tyrosine: The phenolic side chain of D-tyrosine offers a site for various chemical modifications and is known to be involved in important biological interactions. D-tyrosine itself has been shown to possess biological activity, such as negatively regulating melanin (B1238610) synthesis. nih.govnih.gov Its presence in a peptide can contribute to antioxidant properties and potential interactions with receptor tyrosine kinases. biosynth.com

Peptides composed entirely of D-amino acids, like D-Valine, D-prolyl-D-tyrosyl-, represent a class of molecules with significant therapeutic potential. Their resistance to enzymatic degradation is a primary advantage. Furthermore, the unique three-dimensional structures adopted by all-D-peptides can lead to novel interactions with biological targets, potentially resulting in new and unexpected biological activities. Research into peptides containing D-tyrosine has suggested anti-melanogenic effects, and those with D-proline have been linked to neuroprotective effects. nih.gov The combination of these D-amino acids in a single tripeptide could therefore lead to synergistic or entirely new functionalities.

Overview of Current Research Trajectories for D-Amino Acid Containing Peptides

Current research in the field of D-amino acid-containing peptides is vibrant and multifaceted. Key areas of investigation include:

Enhanced Proteolytic Stability: A major focus remains on exploiting the resistance of D-peptides to enzymatic degradation to develop more robust peptide-based drugs.

Novel Biological Targets: Researchers are exploring the ability of D-peptides to interact with novel biological targets that may not be accessible to their L-counterparts.

Mirror-Image Phage Display: This technique allows for the selection of D-peptides that bind to specific biological targets, opening up new avenues for drug discovery.

Biomaterials: The self-assembly properties of peptides containing D-amino acids are being investigated for the development of novel hydrogels and other biomaterials with enhanced stability and unique properties.

While direct and extensive research on the specific tripeptide D-Valine, D-prolyl-D-tyrosyl- is not widely published, the foundational knowledge of its constituent D-amino acids and the broader principles of D-peptide chemistry strongly suggest its potential as a valuable tool for further investigation in the quest for novel and effective therapeutic agents. The study of such model D-tripeptides is crucial for advancing our understanding of the structure-function relationships in this promising class of molecules.

Structure

3D Structure

Properties

CAS No. |

628282-03-1 |

|---|---|

Molecular Formula |

C19H27N3O5 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C19H27N3O5/c1-11(2)16(19(26)27)22-18(25)15(10-12-5-7-13(23)8-6-12)21-17(24)14-4-3-9-20-14/h5-8,11,14-16,20,23H,3-4,9-10H2,1-2H3,(H,21,24)(H,22,25)(H,26,27)/t14-,15-,16-/m1/s1 |

InChI Key |

FIDNSJUXESUDOV-BZUAXINKSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]2CCCN2 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2 |

Origin of Product |

United States |

Methodologies for the Chemical and Enzymatic Synthesis of D Valine, D Prolyl D Tyrosyl

Chemical Synthesis Strategies for All-D-Tripeptides

Chemical synthesis remains the most prevalent method for producing defined peptide sequences. The primary challenge lies in forming amide bonds efficiently while preventing side reactions, especially the loss of stereochemical purity (racemization) at the alpha-carbon of the amino acids.

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the standard for peptide production due to its efficiency and amenability to automation. springernature.comresearchgate.net The process involves assembling the peptide chain stepwise while one end is anchored to an insoluble polymer resin. researchgate.net For the synthesis of D-Val-D-Pro-D-Tyr, the widely used Fmoc/tBu strategy is applicable. nih.govluxembourg-bio.comcsic.es

The synthesis would commence by anchoring the C-terminal amino acid, Fmoc-D-Tyr(tBu)-OH, to a suitable resin, such as Rink Amide resin for a C-terminal amide. rsc.orgpeptide.com The tert-butyl (tBu) group protects the phenolic hydroxyl group of tyrosine's side chain. researchgate.net This protecting group is stable under the basic conditions used for Fmoc removal but is readily cleaved by strong acid during the final step. csic.esbiorxiv.org

Each cycle of SPPS involves two key steps:

Deprotection: The N-terminal Fmoc group is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). rsc.orgpeptide.com

Coupling: The next N-α-Fmoc-protected D-amino acid is activated and coupled to the newly exposed amine of the resin-bound peptide. nih.gov Standard activation is achieved using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of an additive like HOBt (Hydroxybenzotriazole) and a base like DIPEA (N,N-Diisopropylethylamine). rsc.org

The sequence of coupling would be:

Coupling of Fmoc-D-Pro-OH to the resin-bound D-Tyr.

Coupling of Fmoc-D-Val-OH to the resin-bound D-Pro-D-Tyr.

Coupling an amino acid to proline can be challenging due to proline's secondary amine structure, which makes it less reactive. biotage.com To ensure the reaction goes to completion, strategies such as "double coupling" (repeating the coupling step) or using higher concentrations of reagents may be employed. biotage.com Once the full tripeptide is assembled, it is cleaved from the resin and all side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail such as trifluoroacetic acid (TFA) containing scavengers to prevent side reactions. rsc.orgpeptide.com

| Step | Reagents and Conditions | Purpose |

| Resin Preparation | Rink Amide Resin, DMF | Swelling the solid support. |

| 1. D-Tyrosine Coupling | Fmoc-D-Tyr(tBu)-OH, DIC, OxymaPure in DMF | Anchoring the first amino acid to the resin. |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removing the N-terminal Fmoc group to expose the amine for the next coupling. |

| 3. D-Proline Coupling | Fmoc-D-Pro-OH, HBTU/HOBt, DIPEA in DMF | Coupling the second amino acid. May require extended time or double coupling. |

| 4. Fmoc Deprotection | 20% Piperidine in DMF | Exposing the N-terminal amine of D-Proline. |

| 5. D-Valine Coupling | Fmoc-D-Val-OH, HBTU/HOBt, DIPEA in DMF | Coupling the final amino acid. |

| 6. Final Deprotection | 20% Piperidine in DMF | Removing the final Fmoc group. |

| 7. Cleavage & Purification | TFA/TIS/H₂O (e.g., 95:2.5:2.5), Cold Diethyl Ether | Cleaving the peptide from the resin, removing side-chain protecting groups, and precipitating the crude peptide. |

| 8. Purification | Reverse-Phase HPLC | Purifying the final D-Val-D-Pro-D-Tyr peptide. |

This interactive table outlines a standard Fmoc-SPPS protocol for the synthesis of D-Val-D-Pro-D-Tyr. Reagents and conditions can be adjusted based on specific laboratory procedures and the scale of the synthesis.

Solution-phase peptide synthesis, while more labor-intensive and less easily automated than SPPS, offers advantages for large-scale production and for synthesizing very short peptides or peptide fragments. rsc.orgresearchgate.net This method involves coupling protected amino acids in a suitable organic solvent, followed by purification of the intermediate peptide after each step.

A potential strategy for D-Val-D-Pro-D-Tyr involves a convergent approach, where dipeptides are synthesized first and then coupled. For example, Boc-D-Pro-OH could be coupled with H-D-Tyr(Bzl)-OMe using a coupling agent like DCC/HOBt. The resulting dipeptide, Boc-D-Pro-D-Tyr(Bzl)-OMe, would be purified and then deprotected at the N-terminus to yield H-D-Pro-D-Tyr(Bzl)-OMe. This dipeptide could then be coupled with Boc-D-Val-OH. The final protected tripeptide would undergo global deprotection (e.g., hydrogenolysis to remove the Benzyl ester and Boc group) to yield the final product. Each intermediate requires purification, often by crystallization or chromatography. biorxiv.org

A primary concern in any peptide synthesis is the prevention of racemization, the conversion of a chiral amino acid from one enantiomer to the other (e.g., D to L). peptide.com This can occur when the carboxyl group of an amino acid is activated for coupling, as the process can facilitate the removal of the proton at the α-carbon, leading to a loss of stereochemistry. peptide.comnih.gov

Several strategies are employed to suppress racemization:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl cyano(hydroxyimino)acetate (Oxyma) to the coupling reaction mixture is standard practice. peptide.comacs.orghighfine.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than other intermediates. peptide.com

Choice of Coupling Reagent: Uronium/aminium salt-based reagents like HBTU and HATU, when used with additives, generally provide high coupling efficiency with low levels of racemization. acs.org Carbodiimides like DIC can also be used effectively, especially in combination with Oxyma. nih.gov

Controlled Conditions: Performing coupling reactions at lower temperatures can reduce the rate of racemization. nih.gov

Studies have shown that racemization during a well-controlled SPPS cycle is generally low. For instance, the synthesis of a D-Tyr-containing tripeptide showed racemization of 0.4% or less per cycle. nih.gov However, certain amino acids are more susceptible. While valine and proline are relatively resistant to racemization, histidine and cysteine are particularly prone. peptide.com For the synthesis of D-Val-D-Pro-D-Tyr, standard racemization suppression techniques are generally sufficient to ensure high stereochemical purity.

| Factor | Strategy for Minimizing Racemization | Mechanism/Reason |

| Coupling Reagents | Use of aminium/uronium salts (e.g., HATU, HBTU) or carbodiimides (e.g., DIC) with additives. | Forms active esters that are more stable and less prone to forming racemizable oxazolone (B7731731) intermediates. peptide.comacs.org |

| Additives | Inclusion of HOBt, HOAt, or OxymaPure in the coupling step. | These additives act as racemization suppressants by forming the aforementioned active esters. peptide.comhighfine.com |

| Protecting Groups | Use of Nα-Fmoc or Nα-Boc protecting groups. | The urethane-type linkage of these groups helps to suppress racemization compared to other types of protecting groups. nih.gov |

| Base | Use of a sterically hindered, non-nucleophilic base like DIPEA. | Minimizes base-catalyzed epimerization of the activated amino acid. highfine.com |

| Temperature | Perform coupling reactions at controlled temperatures (e.g., room temperature or below). | Higher temperatures can increase the rate of both coupling and racemization side reactions. nih.gov |

This interactive table summarizes key strategies to maintain stereochemical purity during the synthesis of D-Val-D-Pro-D-Tyr.

Enzymatic and Biotechnological Approaches for D-Amino Acid Incorporation

Biotechnological methods offer environmentally friendly alternatives to chemical synthesis. These approaches utilize the high specificity of enzymes to produce chiral molecules and, increasingly, to assemble peptide chains.

The individual D-amino acid building blocks for the synthesis of D-Val-D-Pro-D-Tyr can be produced enzymatically. These methods often provide high enantiomeric purity.

D-Proline: Proline racemase is an enzyme that catalyzes the interconversion of L-proline and D-proline. nih.govspringernature.comwikipedia.org This enzyme can be used in a cascade reaction. For example, L-proline can be racemized to a DL-proline mixture, followed by the enantioselective dehydrogenation of the remaining L-proline using a proline dehydrogenase. This process efficiently yields D-proline with high enantiomeric excess. nih.gov Studies have demonstrated the ability to racemize high concentrations of L-proline (up to 1000 g/L) using engineered E. coli cells expressing a proline racemase. nih.gov

D-Tyrosine: D-Tyrosine can be synthesized through enzymatic routes. One approach involves using tyrosine phenol-lyase (TPL), a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme, which can catalyze the synthesis of L-tyrosine from phenol (B47542), pyruvate, and ammonia. researchgate.netnih.gov The resulting L-tyrosine can then be converted to D-tyrosine using a suitable racemase.

D-Valine: D-Valine can be produced via the action of D-amino acid transaminases (D-AATs), which transfer an amino group from a D-amino acid donor (like D-alanine) to the corresponding α-keto acid (α-ketoisovalerate for valine). wikipedia.org

Nature produces a vast array of peptides containing D-amino acids using large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). sigmaaldrich.comnih.gov These enzymes function like a molecular assembly line, where each module is responsible for selecting, activating, and incorporating a specific amino acid (which can be proteinogenic, non-proteinogenic, or a D-amino acid) into a growing peptide chain. youtube.comyoutube.com

NRPS systems contain specific domains for their functions:

Adenylation (A) Domain: Selects and activates a specific amino acid.

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid.

Condensation (C) Domain: Catalyzes peptide bond formation.

Epimerization (E) Domain: Often found within modules, this domain can convert an L-amino acid into its D-enantiomer after it has been incorporated into the growing peptide chain. nih.govnih.gov

The modular nature of NRPSs makes them attractive targets for protein engineering. By swapping or modifying domains and modules, it is theoretically possible to design a custom NRPS to produce a specific peptide sequence like D-Val-D-Pro-D-Tyr. nih.govspringernature.comnih.gov For example, one could assemble a trimodular NRPS where the A-domains are engineered to specifically recognize valine, proline, and tyrosine, and where E-domains are placed in the appropriate modules to ensure the incorporation of the D-enantiomers. While significant challenges remain in predicting the compatibility and efficiency of engineered NRPS modules, this approach represents a promising frontier for the sustainable production of complex and unnatural peptides. biorxiv.orgnih.gov

Conformational and Structural Analysis of D Valine, D Prolyl D Tyrosyl

Influence of D-Chirality on Peptide Backbone Conformation and Dynamics

The incorporation of D-amino acids into a peptide sequence fundamentally alters its conformational landscape. researchgate.netuq.edu.auwikipedia.org Unlike peptides composed of L-amino acids, which predominantly adopt right-handed helical and other conventional secondary structures, D-peptides can form mirror-image conformations. wikipedia.org This inversion of stereochemistry at the Cα atom leads to a mirrored sampling of conformational space, meaning the intrinsic backbone conformational propensities of D-amino acids are the inverse of their L-enantiomers. researchgate.netuq.edu.au

Predicted Secondary Structural Elements in D-Valine, D-prolyl-D-tyrosyl- (e.g., Turns, β-Sheets, Helical Propensities)

While short peptides like this tripeptide are less likely to form extensive β-sheets or stable helices on their own, the D-amino acid composition can favor certain helical types if incorporated into a longer polypeptide chain. spectralservice.de For instance, alternating L- and D-amino acid sequences are known to form unique helical structures. psu.edu In the context of D-Valine, D-prolyl-D-tyrosyl-, the dominant predicted secondary structural element is a turn centered around the D-prolyl residue.

Specific Role of D-Proline in Inducing and Stabilizing Turns in D-Peptides

D-Proline plays a pivotal role in dictating the conformation of peptides due to its unique cyclic side chain, which restricts the phi (φ) torsion angle of the peptide backbone. embopress.orgyoutube.com This inherent rigidity makes proline a potent turn-inducer. reddit.comyoutube.com When a D-proline residue is incorporated, it preferentially promotes the formation of β'-turns. nih.govpsu.edu

The substitution of L-Proline with D-Proline in a peptide sequence that is otherwise composed of L-amino acids can shift the conformational equilibrium. nih.gov This highlights the powerful influence of a single stereochemical change. The presence of D-Proline in the D-Valine, D-prolyl-D-tyrosyl- sequence is therefore expected to be the primary driver for the formation and stabilization of a turn structure. Studies have shown that D-Pro-Xxx sequences are effective at nucleating tight β-turns. psu.edu

Impact of D-Valine and D-Tyrosine Side Chains on Local Conformation

The side chains of D-Valine and D-Tyrosine also contribute to the local conformation of the peptide. The bulky, non-polar side chain of D-Valine can influence the packing and stability of the local structure. nih.govbeilstein-journals.org In peptides, valine residues are often found in the interior of globular proteins, contributing to the hydrophobic core. nih.gov The conformational propensities of D-Valine will mirror those of L-Valine, favoring regions of the Ramachandran plot that are inverted relative to its L-counterpart. researchgate.net

Advanced Spectroscopic Methods for Structural Elucidation of D-Valine, D-prolyl-D-tyrosyl-

Determining the precise three-dimensional structure of peptides requires the use of sophisticated spectroscopic techniques. For D-peptides, these methods are crucial for understanding how their unique stereochemistry translates into specific conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for D-Peptide Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of peptides in solution, providing insights into their conformation under near-physiological conditions. uzh.chnmims.edu For a peptide like D-Valine, D-prolyl-D-tyrosyl-, 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly valuable. biopchem.educationyoutube.com

COSY experiments help in identifying the amino acid spin systems by revealing through-bond scalar couplings between protons. nmims.edu

NOESY experiments provide information about through-space proximities between protons that are close in space (typically less than 5 Å), which is essential for determining the peptide's three-dimensional fold. youtube.com

By analyzing the patterns of NOE cross-peaks, researchers can deduce the sequential connectivity of the amino acids and identify long-range interactions that define the peptide's secondary structure, such as the presence of turns. spectralservice.deyoutube.com The chemical shifts of the protons and carbons can also provide information about the local electronic environment and, by extension, the secondary structure. spectralservice.de

Table 1: Predicted NMR Observables for a Turn Conformation in D-Valine, D-prolyl-D-tyrosyl-

| NMR Parameter | Predicted Observation for a β'-turn |

| NOE | Strong sequential Hα(i) to HN(i+1) NOEs. Potential medium-range NOEs between D-Valine and D-Tyrosine residues if they are brought into proximity by the turn. |

| Chemical Shifts (Hα) | Deviations from random coil values, indicative of a defined secondary structure. |

| Coupling Constants (³J(HN,Hα)) | Values consistent with the dihedral angles (φ) expected for a β'-turn. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a technique that is highly sensitive to the secondary structure of peptides and proteins. americanpeptidesociety.orgcreative-proteomics.comlibretexts.org It measures the differential absorption of left and right circularly polarized light by chiral molecules. libretexts.org Since peptides are chiral, they exhibit characteristic CD spectra depending on their secondary structure content (e.g., α-helix, β-sheet, turn, random coil). americanpeptidesociety.orgpnas.org

For a D-peptide like D-Valine, D-prolyl-D-tyrosyl-, the CD spectrum is expected to be an inverted mirror image of the spectrum of its L-enantiomer. wikipedia.org The predicted turn conformation would give rise to a specific CD signal. While a pure β-turn spectrum can be complex, it is distinct from the characteristic spectra of α-helices and β-sheets. americanpeptidesociety.org

Table 2: Expected CD Spectral Features for Different Secondary Structures

| Secondary Structure | Characteristic CD Wavelengths (for L-peptides) | Expected Appearance for D-peptide Equivalent |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm. americanpeptidesociety.org | Positive bands at ~222 nm and ~208 nm, negative band at ~193 nm. |

| β-Sheet | Negative band around 217 nm, positive band around 195 nm. americanpeptidesociety.org | Positive band around 217 nm, negative band around 195 nm. |

| β-Turn | Variable, but often a negative band near 205 nm and a positive band near 225-230 nm for certain turn types. | Inverted signals compared to the L-peptide turn. |

| Random Coil | Strong negative band around 195 nm. creative-proteomics.com | Strong positive band around 195 nm. |

By analyzing the CD spectrum of D-Valine, D-prolyl-D-tyrosyl-, researchers can estimate the percentage of different secondary structural elements present in solution, providing valuable information that complements the detailed structural insights obtained from NMR. creative-proteomics.com

Vibrational Spectroscopy (e.g., IR-UV Double Resonance) for Conformational Landscapes

Vibrational spectroscopy, particularly when combined with other techniques in a double-resonance scheme, provides a powerful tool for elucidating the complex conformational landscapes of peptides. For a molecule such as D-Valine, D-prolyl-D-tyrosyl-, these methods can map the intrinsic structural preferences dictated by its specific sequence of D-amino acids, free from the influence of a solvent.

Gas-phase, conformer-specific infrared (IR) spectroscopy is exceptionally well-suited for this purpose. By coupling IR spectroscopy with ultraviolet (UV) laser ionization and mass spectrometry in an IR-UV double resonance experiment, it is possible to measure the vibrational spectrum of a single, mass-selected conformational isomer of a peptide. nih.govresearchgate.net This technique, often referred to as resonant ion-dip infrared spectroscopy (RIDIRS) or infrared ion dip spectroscopy (IR-IDS), provides detailed information about the peptide's three-dimensional structure, including the backbone conformation and the presence and nature of intramolecular hydrogen bonds. nih.gov

The general principle of IR-UV double resonance involves two laser pulses. The first is a tunable IR laser that can excite vibrational modes within the peptide. The second is a UV laser, set to a specific electronic transition of a chromophore in the peptide—in this case, the tyrosine residue. When the IR laser is resonant with a vibrational transition of a particular conformer, it excites the molecule, causing a depletion in the population of that conformer's ground state. This depletion is then detected as a dip in the ion signal produced by the subsequent UV ionization laser. By scanning the frequency of the IR laser, a vibrational spectrum of a single conformer is recorded. nih.gov

The resulting IR spectrum is a rich fingerprint of the peptide's structure. The frequencies of the N-H and O-H stretching vibrations, for instance, are highly sensitive to their involvement in hydrogen bonding. A "free" N-H group, not participating in a hydrogen bond, will have a higher vibrational frequency compared to an N-H group that is acting as a hydrogen bond donor. By analyzing these frequency shifts in the amide A region (typically around 3300-3500 cm⁻¹), the specific hydrogen-bonding network that stabilizes a particular conformation can be determined. umich.edu

The amide I and amide II regions of the IR spectrum, which correspond mainly to the C=O stretching and the N-H in-plane bending vibrations of the peptide backbone, respectively, are also sensitive to the secondary structure (e.g., β-turns, γ-turns). umich.edu The presence of D-amino acids can significantly influence the accessible conformations compared to their all-L-amino acid counterparts, often promoting unique turn structures. preprints.org The rigid ring of the D-proline residue, in particular, restricts the backbone dihedral angles, further shaping the conformational possibilities.

Computational chemistry, using methods like Density Functional Theory (DFT), plays a crucial role in interpreting these complex spectra. nih.govarxiv.org Theoretical calculations are used to predict the stable low-energy conformations of the tripeptide and their corresponding vibrational spectra. By comparing the experimentally measured IR spectrum with the calculated spectra for different potential structures, a definitive assignment of the peptide's gas-phase conformation can be made. nih.gov

Research Findings

While specific experimental IR-UV double resonance data for the D-Valine, D-prolyl-D-tyrosyl- tripeptide is not available in the public domain, studies on related peptides provide a clear framework for what to expect. Research on peptides containing D-amino acids has shown that they can adopt well-defined secondary structures, including various types of β-turns. preprints.org Vibrational spectroscopy on L,D-alternating valine peptides, for instance, has successfully characterized different structures based on the environment. umich.edu

For D-Valine, D-prolyl-D-tyrosyl-, one would anticipate a set of distinct conformers in the gas phase, each stabilized by specific intramolecular hydrogen bonds. The tyrosine residue's phenol (B47542) side chain provides an additional hydrogen bond donor/acceptor site, potentially interacting with the peptide backbone or the other side chains. The vibrational spectrum would be expected to show bands corresponding to both free and hydrogen-bonded N-H and O-H stretches, allowing for a detailed mapping of these interactions for each stable conformer.

The table below outlines the expected vibrational frequencies and their assignments for a tripeptide like D-Valine, D-prolyl-D-tyrosyl-. These are representative values based on studies of similar peptides and amino acids. umich.edunih.govnih.govyildiz.edu.tr The precise frequencies for each conformer would differ based on its specific hydrogen-bonding pattern.

Interactive Data Table: Expected Vibrational Frequencies for D-Valine, D-prolyl-D-tyrosyl-

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description | Structural Information Gained |

| Amide A (N-H Stretch) | 3300 - 3500 | Stretching vibration of the N-H bonds in the peptide backbone. | Highly sensitive to hydrogen bonding. Lower frequencies (~3300-3400 cm⁻¹) indicate H-bonded N-H groups, a hallmark of defined secondary structures like β-turns. Higher frequencies (~3450-3500 cm⁻¹) indicate "free" N-H groups. |

| Tyrosine O-H Stretch | 3600 - 3650 (free) | Stretching vibration of the hydroxyl group on the tyrosine side chain. | A sharp band in the "free" OH region indicates the tyrosine OH is not involved in H-bonding. A broader, red-shifted band would indicate its participation as an H-bond donor. |

| Amide I (C=O Stretch) | 1640 - 1700 | Primarily the C=O stretching vibration of the amide groups in the peptide backbone. | The frequency and coupling of these modes are characteristic of the peptide's secondary structure. Different turn types will result in distinct Amide I band patterns. |

| Amide II | 1510 - 1570 | A coupled mode involving N-H in-plane bending and C-N stretching of the peptide backbone. | Also sensitive to backbone conformation and hydrogen bonding, providing complementary information to the Amide I band. |

| Tyrosine Ring Modes | 1490 - 1620 | C=C stretching vibrations within the aromatic ring of the tyrosine side chain. A characteristic band is often observed around 1515 cm⁻¹. | These modes are less sensitive to conformation but serve as a clear marker for the tyrosine residue. |

| Valine C-H Stretches | 2870 - 2960 | Stretching vibrations of the C-H bonds in the isopropyl side chain of valine. | Confirms the presence of the valine residue. |

| Proline Ring Modes | ~1450 & ~2850-2960 | C-H bending and stretching vibrations associated with the pyrrolidine (B122466) ring of proline. | Confirms the presence of the proline residue and can be sensitive to the puckering of the five-membered ring. |

Biological Interactions and Mechanistic Studies of D Valine, D Prolyl D Tyrosyl Non Clinical Focus

Enzymatic Recognition and Processing of D-Valine, D-prolyl-D-tyrosyl-

The metabolic fate and enzymatic interactions of peptides are critically dependent on the stereochemistry of their constituent amino acids. The presence of D-valine, D-proline, and D-tyrosine in this tripeptide dictates its recognition by specialized enzymatic systems designed to handle D-amino acids, thereby protecting the integrity of protein synthesis.

Interaction with D-Aminoacyl-tRNA Deacylases (DTD) and Related Enzymes

The primary defense against the incorporation of D-amino acids into the proteome is a highly conserved enzyme family known as D-aminoacyl-tRNA deacylases (DTD). nih.govfrontiersin.org These enzymes function as a crucial quality control checkpoint in protein synthesis. researchgate.net DTD's primary role is to hydrolyze the ester bond between a D-amino acid and its transfer RNA (tRNA), a complex known as a D-aminoacyl-tRNA (D-aa-tRNA). frontiersin.orgresearchgate.netyoutube.com This action effectively recycles the tRNA and prevents the D-amino acid from entering the ribosome. youtube.comnih.gov

The enzyme was initially named D-Tyr-tRNATyr deacylase due to its observed activity on D-tyrosine charged onto its cognate tRNA. frontiersin.orgnih.gov Subsequent research has shown that DTD has broad specificity for various D-aa-tRNAs, and its activity is essential for cellular defense against the toxicity of D-amino acids. frontiersin.orgpnas.org While the tripeptide D-Valine, D-prolyl-D-tyrosyl- would not be a direct substrate for DTD, its degradation would release individual D-amino acids. These free D-amino acids, particularly D-tyrosine and D-valine, can be mistakenly activated and attached to their respective tRNAs by certain synthetases, forming the D-aa-tRNA substrates for DTD. frontiersin.org

The mechanism of DTD relies on a strict rejection of L-chiral amino acids, which is mediated by an invariant Gly-cisPro motif in its active site. nih.gov This ensures that only D-aa-tRNAs are targeted for hydrolysis. However, this stereospecificity has its limits; for instance, some research indicates that DTD is inactive against D-Ala-tRNAAla, suggesting that other editing mechanisms must handle certain D-amino acid errors. nih.govoup.comnih.gov

Table 1: Key Enzymes in D-Amino Acid Surveillance

| Enzyme | Function | Substrate Example(s) | Citation |

|---|---|---|---|

| D-Aminoacyl-tRNA Deacylase (DTD) | A trans-editing factor that hydrolyzes the bond between a D-amino acid and its tRNA, preventing its incorporation into proteins. | D-Tyr-tRNATyr | nih.govfrontiersin.orgresearchgate.net |

| Aminoacyl-tRNA Synthetases (aaRS) Editing Domains | An intrinsic editing function in some aaRSs that hydrolyzes incorrectly charged amino acids (including some D-amino acids) from tRNA. | D-Ala-tRNAAla (by AlaRS) | nih.govoup.comnih.gov |

Substrate or Modulatory Activity Towards Aminoacyl-tRNA Synthetases and their Editing Domains

Aminoacyl-tRNA synthetases (aaRSs) are the enzymes responsible for the first step of protein synthesis: the attachment of an amino acid to its corresponding tRNA. nih.govwikipedia.org This process, known as "charging," is vital for the faithful translation of the genetic code. frontiersin.orgresearchgate.net While highly specific, some aaRSs can erroneously activate D-amino acids. frontiersin.org

For example, Tyrosyl-tRNA synthetase (TyrRS) can charge tRNA with D-tyrosine, although at a significantly slower rate than its natural L-tyrosine substrate. nih.gov Notably, TyrRS lacks an editing domain to correct this mistake, making the subsequent action of DTD critical. oup.com In contrast, other synthetases, such as Alanyl-tRNA synthetase (AlaRS), possess a distinct editing domain that can recognize and hydrolyze misacylated tRNAs, including those carrying D-alanine, in a process called post-transfer editing. nih.govoup.comnih.govresearchgate.net

The constituent amino acids of D-Valine, D-prolyl-D-tyrosyl-, if present in the cellular environment, would interact with their respective synthetases (ValRS, ProRS, and TyrRS). This could lead to the erroneous formation of D-aa-tRNAs, which would then be subject to the cell's quality control mechanisms. frontiersin.org There is also evidence that free D-amino acids can act as modulators. For instance, some studies have suggested that D-valine might inhibit its cognate synthetase, although this effect appears to be context-dependent. umich.edu

Potential Impact on Protein Synthesis Fidelity and Quality Control Mechanisms

The integrity of protein synthesis relies on a multi-layered system to ensure fidelity, which is challenged by the presence of D-amino acids. nih.govfrontiersin.orgjst.go.jp The potential breakdown of peptides like D-Valine, D-prolyl-D-tyrosyl- releases a pool of D-amino acids that must be managed by the cell's quality control machinery.

The cellular mechanisms that prevent the incorporation of D-amino acids into nascent polypeptide chains include:

Synthetase Selectivity: Aminoacyl-tRNA synthetases exhibit a strong kinetic preference for L-amino acids over their D-enantiomers. nih.gov

Synthetase Editing: The editing domains of certain aaRSs actively hydrolyze incorrectly formed D-aa-tRNAs. nih.govnih.govresearchgate.net

DTD Deacylation: The trans-acting DTD enzyme serves as a dedicated clearinghouse for D-aa-tRNAs that evade the initial checks. nih.govfrontiersin.org

Elongation Factor Proofreading: The elongation factor EF-Tu, which transports aa-tRNAs to the ribosome, binds D-aa-tRNAs with a significantly lower yield compared to L-aa-tRNAs. nih.gov

Ribosomal Discrimination: In the event a D-aa-tRNA reaches the ribosome's active site, the rate of peptide bond formation is reduced by several orders of magnitude, providing a final checkpoint. nih.govpnas.org

Should these layers of quality control fail, the incorporation of a D-amino acid would alter the peptide backbone's stereochemistry, leading to misfolded and likely dysfunctional proteins. nih.gov Conversely, the D-configuration of the peptide itself confers a significant advantage: resistance to degradation by proteases, which are stereospecific for L-amino acid peptide bonds. nih.gov

Role of D-Valine in Modulating Enzyme Synthesis or Activity in Specific Systems

The individual D-amino acid components of the tripeptide can exert specific biological effects. D-valine, in particular, has been shown to modulate enzyme synthesis and activity in certain microorganisms.

In the bacterium Streptomyces parvulus, the addition of D-valine to the culture medium represses the synthesis of both the enzyme kynurenine (B1673888) formamidase II and the antibiotic actinomycin (B1170597) D. umich.eduumich.edu Two primary mechanisms have been proposed for this effect. One possibility is that D-valine directly inhibits actinomycin synthetase, the enzyme complex that incorporates a D-valine residue (derived from L-valine) into the final antibiotic structure. umich.edu An alternative hypothesis involves catabolite repression, where the slow metabolism of exogenous D-valine leads to a sustained release of catabolites that repress the transcription of the genes required for antibiotic and enzyme synthesis. umich.edu

Table 2: Observed Effects of D-Valine on Streptomyces parvulus

| Condition | Effect on Kynurenine Formamidase II Synthesis | Effect on Actinomycin D Synthesis | Proposed Mechanism | Citation |

|---|

Receptor and Biomolecular Binding Affinities of D-Valine, D-prolyl-D-tyrosyl-

The three-dimensional structure of a peptide is paramount for its interaction with biological receptors, and this structure is fundamentally dictated by the stereochemistry of its amino acids.

Investigation of Stereoselective Binding to Biological Receptors

The replacement of L-amino acids with their D-enantiomers dramatically alters a peptide's conformational landscape and, consequently, its binding affinity and selectivity for biological receptors. nih.govrsc.org Nature itself utilizes this principle; the enzymatic isomerization of a single L-amino acid to a D-amino acid in a neuropeptide can switch its binding preference between different receptor subtypes. researchgate.netpnas.org This post-translational modification acts as a molecular toggle to modulate cellular signaling pathways. pnas.org

For a synthetic peptide like D-Valine, D-prolyl-D-tyrosyl-, its all-D configuration ensures that it will interact with biological targets in a manner distinct from its all-L counterpart. The structural elements of the peptide, such as the hydroxyphenyl group of D-tyrosine and the constrained pyrrolidine (B122466) ring of D-proline, are positioned to make specific contacts within a receptor's binding pocket. While specific receptor targets for this tripeptide are not defined in the literature, the principles of stereoselective recognition are well-established. Research on other D-amino acid containing molecules, such as N-substituted valine derivatives that bind to the PPARγ receptor, demonstrates the potential for D-amino acid structures to serve as high-affinity ligands. nih.gov Peptides composed entirely of D-amino acids are of significant interest in drug development because their resistance to enzymatic degradation can lead to a longer biological half-life, while their unique stereochemistry allows for the potential to bind to natural L-targets with high affinity and specificity. nih.gov

Biophysical Characterization of D-Valine, D-prolyl-D-tyrosyl-Ligand-Target Complexes

The incorporation of D-amino acids into a peptide sequence, such as in D-Valine, D-prolyl-D-tyrosyl-, fundamentally alters its biophysical properties compared to its all-L-amino acid counterpart. These changes influence the peptide's conformation, stability, and its interaction with biological targets.

The substitution of L-amino acids with their D-enantiomers can have a destabilizing effect on common protein secondary structures like α-helices and β-sheets. nih.gov However, this disruption can be leveraged in peptide design to create specific, well-defined structures. For instance, D-amino acids are known to promote the formation of turn structures, such as β-turns, which can be crucial for biological activity. rsc.org The presence of D-proline is particularly significant; while L-proline restricts the peptide backbone's φ angle to approximately -60°, D-proline constrains it to a positive angle of about +60°, facilitating unique turns and restricting the local conformation of the peptide chain. psu.edu

This conformational restriction can be a strategic advantage in designing ligand-binding peptides. By replacing a glycine (B1666218) residue that adopts a positive φ angle when bound to a target with a D-amino acid, both binding affinity and proteolytic resistance can be enhanced. nih.gov The resulting peptide backbone often conserves the essential conformation for binding. nih.gov The introduction of D-amino acids can, therefore, lead to a more rigid structure that may fit better into a target's binding pocket, potentially increasing binding affinity.

Characterization of these biophysical properties often involves advanced analytical techniques. Circular Dichroism (CD) spectroscopy is a primary tool used to assess the secondary structure of peptides. nih.govnih.gov The CD spectrum of a peptide containing D-amino acids would be expected to differ significantly from an all-L peptide, potentially showing mirror-image spectra if it were an all-D enantiomer, or unique signatures indicating the presence of specific turns or a less-defined structure. rsc.orgnih.gov For example, peptides with a poly(Pro)II (PPII) conformation, often associated with proline-rich sequences, exhibit a characteristic CD spectrum with a strong negative band around 195-200 nm and a weaker positive band near 220 nm. nih.govacs.org Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is another powerful technique used to distinguish between peptide epimers (peptides differing only in the chirality of a single amino acid), as the different conformations result in different arrival times during analysis. researchgate.net

Table 1: Expected Biophysical Effects of D-Amino Acid Incorporation

| Property | Effect of D-Amino Acid Substitution | Relevant Amino Acid(s) | Characterization Technique |

|---|---|---|---|

| Conformation | Can disrupt α-helices and β-sheets; promotes turn formation (e.g., β-hairpins). nih.govrsc.orgnih.gov | D-Proline, other D-amino acids | Circular Dichroism (CD), NMR Spectroscopy rsc.orgnih.gov |

| Stability | Generally destabilizes evolved protein tertiary structures. nih.gov Can increase resistance to proteolytic degradation. oup.com | All D-amino acids | Protease activity assays |

| Binding Affinity | May increase binding affinity by pre-organizing the peptide into a favorable binding conformation. nih.gov | All D-amino acids | Ligand binding assays |

| Flexibility | D-proline significantly restricts local peptide chain conformation. psu.edu | D-Proline | Computational Modeling, NMR |

Modulation of Cellular and Biochemical Processes by D-Valine, D-prolyl-D-tyrosyl-

Influence on Peptide Bond Formation and Cleavage Dynamics in Model Systems

The very presence of D-amino acids in the tripeptide D-Valine, D-prolyl-D-tyrosyl- has profound implications for its synthesis within biological systems. During ribosomal protein synthesis, there is a strong discrimination against D-amino acids. acs.org This stereochemical selectivity is a fundamental mechanism to ensure the fidelity of proteins. acs.org

The process is hindered at several steps. First, the enzymes responsible for charging tRNA molecules, aminoacyl-tRNA synthetases, react much more slowly with D-amino acids. For example, tyrosyl-tRNA synthetase utilizes D-tyrosine at a rate approximately 25 times slower than its natural L-tyrosine substrate. acs.org Even if a D-aminoacyl-tRNA is formed, it is often cleared by a specific enzyme called D-aminoacyl-tRNA deacylase. acs.org Should a D-aminoacyl-tRNA reach the ribosome's A-site, the rate of peptide bond formation is dramatically slowed. acs.org Structural studies suggest that while the D-amino acid side chain can fit into the binding cleft, the α-amino group is not positioned optimally for the nucleophilic attack required to form the peptide bond. acs.org Studies with N-alkylamino acids like proline also show that they inherently slow down peptide bond formation. researchgate.net

Conversely, the cleavage of peptide bonds is also affected. Peptide bonds are typically broken via hydrolysis, a process that can be non-specific (using strong acids and heat) or highly specific (using proteolytic enzymes called proteases). nih.gov Because proteases are chiral molecules themselves, they are highly specific for substrates containing L-amino acids. The inclusion of D-amino acids in a peptide like D-Valine, D-prolyl-D-tyrosyl- would render it highly resistant to cleavage by most common proteases, significantly increasing its biological half-life. oup.com

Effects on Specific Intracellular Metabolic Pathways related to Valine or Tyrosine

The constituent D-amino acids of the peptide can interfere with the normal metabolic pathways of their L-counterparts.

D-Tyrosine: The presence of D-tyrosine can be toxic to cells, particularly bacteria like Escherichia coli. This toxicity arises from its ability to be charged onto the transfer RNA for tyrosine (tRNATyr). acs.org The resulting D-Tyr-tRNATyr molecule cannot be efficiently used for protein synthesis and its accumulation effectively sequesters the tRNATyr pool. This leads to a cellular starvation for L-Tyr-tRNATyr, which is essential for normal protein production. acs.org An enzyme, D-Tyr-tRNATyr deacylase, exists to hydrolyze this bond and mitigate the toxicity, but in its absence, high levels of D-tyrosine are detrimental. acs.org

Valine: Valine is known to play a role in modulating protein and lipid metabolism through the mTOR signaling pathway. rsc.org While studies have focused on L-valine, the introduction of D-valine via the peptide could potentially compete with or otherwise modulate these metabolic processes.

Table 2: Potential Effects on Metabolic Pathways

| Component/Related Compound | Organism/Cell Type | Observed/Potential Metabolic Effect | Reference |

|---|---|---|---|

| D-Tyrosine | Escherichia coli | Accumulation of D-Tyr-tRNATyr, leading to starvation for L-Tyr-tRNATyr and cellular toxicity. acs.org | acs.org |

| L-prolyl-L-tyrosine | CHO Cells | Increased D-glucose uptake, reduced lactate (B86563) formation, and enhanced ATP availability. nih.gov | nih.gov |

| L-Valine | MAC-T Cells | Promotes α-casein synthesis by activating the mTOR signaling pathway. rsc.org | rsc.org |

Impact on Cell Signaling Pathways

The structure of a peptide can allow it to act as a signaling molecule, and the components of D-Valine, D-prolyl-D-tyrosyl- suggest potential interactions with key signaling pathways.

mTOR Signaling: L-valine is known to activate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. rsc.org In bovine mammary epithelial cells, L-valine supplementation increased the phosphorylation of key mTOR pathway proteins like mTOR, S6K1, and 4EBP1, leading to enhanced protein synthesis. rsc.org The presence of D-valine in the tripeptide could potentially interfere with this signaling, either by acting as an antagonist at the binding site or by being inert and competing with L-valine.

Other Signaling Effects: The dipeptide L-prolyl-L-tyrosine has been suggested to act as a signal molecule that reprograms cellular metabolism in CHO cells, leading to decreased growth but enhanced ATP formation. nih.gov This suggests that the prolyl-tyrosyl moiety of the peptide could trigger specific signaling cascades. Furthermore, tyrosine phosphorylation is a critical mechanism in many signal transduction pathways, particularly those mediated by receptor tyrosine kinases which are involved in cell growth, differentiation, and metabolism. wikipedia.org While enzymatic phosphorylation of a D-tyrosine residue by a conventional kinase is unlikely due to stereospecificity, the peptide could still physically interact with such receptors or other signaling proteins, potentially modulating their activity.

Role in Microbial Interactions, e.g., Biofilm Formation or Cell Wall Biogenesis

One of the most significant and well-documented roles of D-amino acids is their involvement in bacterial processes, particularly cell wall metabolism and biofilm dynamics. nih.gov Many bacterial species release D-amino acids during the stationary phase of growth to regulate the remodeling of their peptidoglycan cell wall. nih.gov

Specifically, D-proline and D-tyrosine have been identified as potent inhibitors of biofilm formation in the pathogenic bacterium Staphylococcus aureus. oup.com Biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them highly resistant to antibiotics and host immune responses. In laboratory studies, D-tyrosine, D-proline, and D-phenylalanine were the most effective single D-amino acids at preventing S. aureus from forming biofilms. oup.com Notably, a mixture of these D-amino acids was even more effective than any individual one, suggesting a synergistic effect. oup.com The mechanism is thought to involve the incorporation of these D-amino acids into the peptide cross-bridges of the peptidoglycan, which alters the cell wall structure and triggers the disassembly of the biofilm. nih.govoup.com Therefore, the tripeptide D-Valine, D-prolyl-D-tyrosyl-, containing two of the most effective D-amino acids for this process, would be expected to have significant activity in modulating bacterial biofilms.

Effects on Cellular Morphology and Function in In Vitro Cell Cultures

The introduction of peptides containing specific amino acid combinations can alter the behavior and appearance of cells in culture. Research on the related L-prolyl-L-tyrosine dipeptide in CHO cell cultures showed a significant impact on cell proliferation. nih.gov The addition of this dipeptide led to a marked reduction in the viable cell density, with cultures reaching only about two-thirds of the cell density of control cultures. nih.gov This suggests that the prolyl-tyrosine (B28219) structure may trigger a signaling pathway that leads to decreased cell growth or viability, even while enhancing certain metabolic efficiencies like ATP production. nih.gov It is plausible that D-Valine, D-prolyl-D-tyrosyl- could elicit similar or even more pronounced effects on cellular morphology and proliferation due to its increased stability and unique conformational properties.

Mechanisms of Cellular Response Modulation by Supramolecular Assemblies of D-Peptides

The incorporation of D-amino acids into peptides leads to the formation of supramolecular structures with unique biological properties, primarily due to their resistance to degradation by naturally occurring proteases. nih.govnih.govacs.org This enhanced stability allows these D-peptide assemblies to interact with cells over extended periods, modulating cellular responses through various mechanisms. Research indicates that the stereochemistry of the constituent amino acids plays a pivotal role in determining the morphology of the self-assembled nanostructures and their subsequent biological activity, including cytotoxicity. nih.govacs.org

One of the key mechanisms involved in the modulation of cellular responses is the enzyme-instructed self-assembly of D-peptide precursors on the cell surface. nih.govnih.govacs.org For instance, studies using D-peptide analogues have shown that ecto-phosphatases, enzymes present on the outer surface of cells, can trigger the self-assembly of D-peptide precursors into nanofibers. nih.govnih.govacs.org This localized formation of a hydrogel-like matrix in the pericellular space can physically influence the cell, leading to specific cellular responses. nih.gov

The process begins with a soluble, phosphorylated D-peptide precursor. Upon encountering ecto-phosphatases on the cell membrane, the precursor is dephosphorylated. This enzymatic modification triggers the self-assembly of the D-peptides into supramolecular nanofibers, effectively creating a hydrogel matrix in situ on the cell surface. nih.gov This spatiotemporal control over the formation of the nanofibrous network is a critical determinant of the cellular outcome. nih.govnih.govacs.org

The morphology of these self-assembled structures is highly dependent on the specific sequence and stereochemistry of the D-peptides. Even the substitution of a single L-amino acid with its D-enantiomer in a peptide sequence can significantly alter the resulting nanostructure's morphology and, consequently, its interaction with cells. nih.govacs.org These morphological differences can range from variations in fiber thickness and length to the formation of entirely different types of nanostructures, such as nanoribbons or twisted fibers. nih.gov

The table below summarizes findings from a study on a tripeptide and its stereoisomers, illustrating how the incorporation and position of D-amino acids affect key properties related to cellular interaction.

| Peptide Precursor | Proteolytic Resistance | Resulting Nanostructure Morphology | Cellular Response Modulation |

| LLL-isomer | Low | Specific nanofiber formation | Different cellular response compared to DDD-isomer |

| DDD-isomer | High | Distinct nanofiber morphology from LLL-isomer | Cytotoxicity linked to ecto-phosphatase-catalyzed self-assembly on the cell surface |

| Mixed L- and D-isomers | Increased | Varied morphologies depending on D-amino acid position | Modulated rheological and biological properties of the supramolecular assemblies |

This table is a representation of data discussed in the source material, highlighting the influence of stereochemistry on the properties of self-assembling peptides. nih.gov

Furthermore, the physical properties of the resulting supramolecular hydrogels, such as their stiffness and viscoelasticity, are also modulated by the inclusion of D-amino acids. nih.govacs.org These mechanical properties can, in turn, influence cell behavior, including adhesion, proliferation, and differentiation, although the focus here remains on the direct modulation of cellular responses by the assemblies themselves. The interaction of these D-peptide assemblies with the cell membrane can lead to a variety of outcomes, including the inhibition of cancer cell growth, as the pericellular hydrogel can disrupt normal cellular functions. nih.gov

Structure Activity Relationship Sar Investigations of D Valine, D Prolyl D Tyrosyl and Its Analogs

D-Amino Acid Scanning and Positional Effects on Activity in Related Peptide Scaffolds

D-amino acid scanning is a powerful technique used to probe the functional role of individual amino acid stereocenters within a peptide. nih.govresearchgate.net In the context of an all-D-peptide like D-Val-D-Pro-D-Tyr, this involves systematically replacing each D-amino acid with its corresponding L-enantiomer to generate a series of diastereomers. The biological activity of these analogs is then compared to the parent all-D peptide to assess the importance of the stereochemistry at each position.

The introduction of an L-amino acid into a D-peptide sequence can significantly alter its conformation. D-amino acids tend to disrupt canonical secondary structures like right-handed α-helices and β-sheets that are common in L-peptides. nih.gov Conversely, introducing an L-amino acid into an all-D peptide can induce a local conformational kink or disrupt a stable structure, such as a polyproline II helix, which can be favored by D-proline. nih.gov

The positional effect of such a substitution is critical. For instance:

Position 1 (Valine): Replacing D-Valine with L-Valine would alter the orientation of the hydrophobic isobutyl side chain. The impact on activity would depend on the specific interactions of this side chain with its biological target. If a precise orientation is required for binding, this substitution could be detrimental.

Position 3 (Tyrosine): Substitution of D-Tyrosine with L-Tyrosine would reorient the phenolic side chain. This could affect crucial interactions such as hydrogen bonding via the hydroxyl group or aromatic stacking with the target receptor. nih.gov

The functional consequences of these substitutions are highly dependent on the specific receptor or enzyme the peptide interacts with. The table below illustrates the conceptual framework for a D-amino acid scan of the D-Val-D-Pro-D-Tyr motif.

| Analog Sequence | Modification | Expected Conformational Impact | Predicted Effect on Activity |

|---|---|---|---|

| D-Val - D-Pro - D-Tyr | Parent Peptide | Baseline conformation | Reference Activity |

| L-Val - D-Pro - D-Tyr | Stereochemical inversion at position 1 | Altered orientation of N-terminal side chain | Potentially reduced or altered activity |

| D-Val - L-Pro - D-Tyr | Stereochemical inversion at position 2 | Significant change in peptide backbone turn | Likely significant loss of activity |

| D-Val - D-Pro - L-Tyr | Stereochemical inversion at position 3 | Altered orientation of C-terminal side chain | Potentially reduced or altered activity |

Chiral Inversion Analysis and its Functional Consequences within Tripeptide Motifs

Chiral inversion analysis extends beyond single-point substitutions to include the study of the full enantiomer (L-Val-L-Pro-L-Tyr) and "retro-inverso" analogs (D-Tyr-D-Pro-D-Val-). units.itresearchgate.net While diastereomers (peptides with mixed D- and L-amino acids) often exhibit disrupted structures, a full enantiomer (the "mirror image") may adopt a mirror-image conformation. nih.gov

The functional consequence of full chiral inversion depends on the nature of the biological target. If the peptide interacts with a chiral environment, such as a protein receptor, the L-enantiomer would be expected to have significantly different, and often lower, activity. nih.gov However, for peptides whose activity relies on interacting with non-chiral environments, such as lipid membranes, the enantiomer may retain comparable activity. mdpi.com

Retro-inverso peptides, which are composed of D-amino acids in the reverse sequence, are of particular interest. units.it This arrangement can topochemically mimic the side-chain presentation of the original L-peptide while having a reversed backbone direction and D-chirality, which confers proteolytic resistance. researchgate.net Comparing the activity of the parent L-peptide (L-Val-L-Pro-L-Tyr), its enantiomer (D-Val-D-Pro-D-Tyr), and its retro-inverso analog (D-Tyr-D-Pro-D-Val) provides deep insight into the structural requirements for activity, distinguishing between the importance of side-chain topography and backbone interactions. For some tripeptides, the retro-inverso isomer has been shown to maintain a close topochemical relationship and similar bioactivity to the parent L-peptide. units.it

The functional consequences of these inversions are summarized in the conceptual table below.

| Analog | Chirality and Sequence | Key Structural Feature | Typical Functional Consequence |

|---|---|---|---|

| Parent L-Peptide | L-Val - L-Pro - L-Tyr | Natural stereochemistry | Susceptible to proteolysis |

| Enantiomer (Parent D-Peptide) | D-Val - D-Pro - D-Tyr | Mirror-image side-chain orientation | Resistant to proteolysis; activity depends on target chirality |

| Diastereomer | e.g., L-Val - D-Pro - L-Tyr | Mixed stereochemistry | Often results in disrupted secondary structure |

| Retro-Inverso Analog | D-Tyr - D-Pro - D-Val | Reversed sequence, D-chirality | Mimics L-parent side-chain topography; proteolytically stable |

Influence of Side Chain Modifications on D-Valine, D-prolyl-D-tyrosyl- Activity

The side chains of the constituent amino acids define the pharmacophore of the peptide, providing the specific interactions—hydrophobic, steric, hydrogen bonding, and aromatic—necessary for biological activity. Modifying these side chains is a cornerstone of SAR studies. nih.gov

D-Valine: The bulky, hydrophobic isobutyl side chain of valine is important for nonpolar interactions. nih.gov Modifications could include substitution with smaller (D-Alanine), larger (D-Leucine), or isosteric (D-Isoleucine) hydrophobic residues to probe the size and shape constraints of the binding pocket.

D-Proline: The cyclic pyrrolidine (B122466) side chain of proline is unique as it connects back to the peptide backbone, severely restricting conformational freedom. nih.govnih.gov Analogs such as hydroxyproline (Hyp) can introduce hydrogen bonding capabilities, while other 4-substituted prolines can alter the ring pucker (endo/exo preference), thereby fine-tuning the backbone conformation and biological activity. nih.gov

D-Tyrosine: The p-hydroxyphenyl side chain of tyrosine is multifunctional. It can participate in aromatic (π-π) stacking, hydrophobic interactions, and act as a hydrogen bond donor and acceptor via the hydroxyl group. nih.gov Modifications often include substitution with D-Phenylalanine (to remove the hydroxyl group), O-methyl-tyrosine (to block hydrogen bond donation), or other aromatic amino acids like 1- or 2-naphthylalanine to increase steric bulk and hydrophobicity. mdpi.combohrium.com

The following table outlines potential side chain modifications and their rationale in an SAR study.

| Position | Original Residue | Modified Residue | Rationale for Modification | Predicted Impact |

|---|---|---|---|---|

| 1 | D-Valine | D-Alanine | Decrease side chain size/hydrophobicity | Probe for essential hydrophobic contact |

| 1 | D-Valine | D-Leucine | Increase side chain size/hydrophobicity | Probe binding pocket size tolerance |

| 2 | D-Proline | D-Hydroxyproline | Introduce H-bonding; alter ring pucker | Evaluate role of backbone conformation and potential H-bonds |

| 3 | D-Tyrosine | D-Phenylalanine | Remove hydroxyl group | Determine importance of H-bonding vs. aromaticity |

| 3 | D-Tyrosine | D-Tyrosine(O-Me) | Block H-bond donation | Distinguish H-bond donor vs. acceptor role |

Relationship between Peptide Length, Chirality, and Biological Efficacy

Shortening the peptide (e.g., to a dipeptide) would result in the loss of a pharmacophoric side chain and a significant reduction in structural complexity, likely leading to a loss of specific activity.

Lengthening the peptide by adding D-amino acids (e.g., to a tetra- or pentapeptide) could enhance binding affinity by allowing for additional interactions with the target, provided the added residues are complementary to the binding site. However, increased length can also introduce excessive flexibility, which may be entropically unfavorable for binding and could lead to reduced activity or selectivity.

| Peptide Example | Length | Chirality | Key Characteristics | Potential Efficacy Outcome |

|---|---|---|---|---|

| D-Pro - D-Tyr | Dipeptide | All-D | Loss of one pharmacophoric group | Likely reduced or no activity |

| D-Val - D-Pro - D-Tyr | Tripeptide | All-D | Reference peptide; proteolytically stable | Baseline efficacy |

| D-Ala - D-Val - D-Pro - D-Tyr | Tetrapeptide | All-D | Increased size and interaction potential | Potentially increased or decreased efficacy depending on target |

| L-Val - L-Pro - L-Tyr | Tripeptide | All-L | Natural stereochemistry | Similar in vitro potency possible, but low in vivo efficacy due to degradation |

Computational and Theoretical Analysis of D Valine, D Prolyl D Tyrosyl

De Novo Design and Prediction of D-Valine, D-prolyl-D-tyrosyl- Conformations and Stability

De novo peptide design is a computational approach that aims to create new peptide sequences with specific, predetermined structures and functions from fundamental physical principles rather than by modifying existing natural proteins. nih.gov The design of a peptide like D-Valine, D-prolyl-D-tyrosyl- involves a strategy to achieve high conformational stability, which is often enhanced by the inclusion of D-amino acids. researchgate.net The use of D-amino acids can increase resistance to proteolytic degradation and stabilize specific secondary structures, such as turns or helices. researchgate.netnih.gov

The design process is typically driven by an energy function that calculates the theoretical stability of a given amino acid sequence in a particular three-dimensional fold. nih.gov This function includes terms for van der Waals interactions, electrostatic forces, and solvation free energy, which accounts for the interaction of the peptide with its environment (typically water). nih.gov By using Monte Carlo simulations or other optimization algorithms, the sequence and conformation are simultaneously refined to find a low-energy, stable state. nih.gov For D-Valine, D-prolyl-D-tyrosyl-, the design would focus on arranging the D-amino acid side chains to achieve optimal packing and favorable intramolecular interactions. The proline residue, with its cyclic side chain, introduces a significant conformational constraint, while the D-configuration of the amino acids helps to form unique turn structures not readily accessible to L-peptides. The stability of the predicted conformations is then assessed by calculating their free energy.

Table 1: Key Principles in De Novo Peptide Design

| Principle | Description | Relevance to D-Valine, D-prolyl-D-tyrosyl- |

|---|---|---|

| Energy Function | A mathematical model that estimates the potential energy of a peptide's conformation. It includes terms for bonds, angles, torsions, van der Waals forces, and electrostatic interactions. nih.gov | Used to score and rank different potential conformations, guiding the design towards the most stable three-dimensional structure. |

| Conformational Sampling | Algorithms (e.g., Monte Carlo, Fragment Assembly) explore the vast space of possible peptide folds to identify low-energy structures. nih.govnih.gov | Predicts the most likely three-dimensional shapes the tripeptide will adopt, considering the constraints imposed by the D-proline residue. |

| Specificity | Ensuring the designed sequence folds into the desired target structure and not into alternative, competing shapes. nih.gov | The unique combination of D-amino acids is intended to create a specific and stable fold that is less prone to misfolding. |

| Stability Enhancement | Incorporating features that increase the thermodynamic stability of the final structure, such as disulfide bonds or non-canonical amino acids. researchgate.netcsic.es | The use of D-amino acids is a key strategy to enhance conformational stability and provide resistance to enzymatic degradation. researchgate.netnih.gov |

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Dynamics of D-Valine, D-prolyl-D-tyrosyl-

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For the tripeptide D-Valine, D-prolyl-D-tyrosyl-, MD simulations provide detailed insight into its flexibility, conformational dynamics, and interactions with its environment. The process begins by placing the peptide's 3D structure in a simulation box, typically filled with water molecules to mimic physiological conditions, and adding ions to neutralize the system. nih.gov

The simulation then calculates the forces acting on every atom and uses Newton's laws of motion to predict their positions and velocities over a series of very short time steps (femtoseconds). mdpi.com By running the simulation for an extended period (nanoseconds to microseconds), a trajectory is generated that reveals how the peptide behaves dynamically.

Analysis of this trajectory provides critical information:

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the peptide. nih.gov

Radius of Gyration (Rg): Indicates the compactness of the peptide's structure over the course of the simulation. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of intramolecular and intermolecular (with water) hydrogen bonds, which are crucial for stabilizing the peptide's structure. mdpi.com

For D-Valine, D-prolyl-D-tyrosyl-, MD simulations can validate the stability of conformations predicted by de novo design and explore how the D-amino acids influence its dynamic behavior compared to an all-L equivalent. nih.gov

| Hydrogen Bonds | The number and lifetime of hydrogen bonds, key to structural stability. mdpi.com |

Molecular Docking and Binding Free Energy Calculations for D-Valine, D-prolyl-D-tyrosyl- with Potential Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our tripeptide) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is essential for identifying potential biological targets and understanding the molecular basis of interaction. The process involves sampling a large number of possible binding poses and scoring them based on their geometric and energetic complementarity to the protein's binding site. mdpi.com

For D-Valine, D-prolyl-D-tyrosyl-, potential targets could be enzymes or receptors implicated in pathways where related peptides show activity, such as those involved in neuroprotection or antioxidant responses. Docking and MM-GBSA calculations would help prioritize which targets are most likely to bind the tripeptide and guide the design of more potent analogs.

Table 3: Hypothetical Docking and Binding Free Energy Results

| Potential Target | Docking Score (kcal/mol) | Binding Free Energy (ΔG_bind, kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Target Protein A | -8.5 | -45.7 | Tyr120, Phe250, Arg301 |

| Target Protein B | -6.2 | -28.1 | Asp95, Ser150, Leu152 |

| Target Protein C | -7.8 | -39.4 | Trp66, Gln102, Val205 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Quantum Chemical Calculations for Electronic Properties and Intermolecular Interactions within D-Valine, D-prolyl-D-tyrosyl-

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide the most accurate and detailed description of a molecule's electronic structure. These methods can be used to investigate properties that are beyond the scope of classical molecular mechanics force fields used in MD simulations and docking.

For the tripeptide D-Valine, D-prolyl-D-tyrosyl-, QC calculations can be employed to:

Determine Accurate Geometries: Optimize the molecular structure to a high degree of precision, providing exact bond lengths, bond angles, and dihedral angles.

Analyze Charge Distribution: Calculate the partial atomic charges on each atom, revealing the molecule's polarity and electrostatic potential. This is crucial for understanding how the peptide will interact with its environment and binding partners.

Characterize Intramolecular Interactions: Investigate the nature of non-covalent interactions within the peptide, such as hydrogen bonds and van der Waals forces, with high accuracy. This helps to explain the intrinsic conformational preferences of the molecule.

Predict Spectroscopic Properties: Calculate properties like NMR chemical shifts or vibrational frequencies, which can be directly compared with experimental data to validate the computed structure.

Methods like Density Functional Theory (DFT) are commonly used for these calculations on peptide-sized systems. The insights gained from QC calculations can be used to refine the parameters used in classical force fields, thereby improving the accuracy of larger-scale MD simulations and binding free energy calculations.

Table 4: Properties Investigated by Quantum Chemical Calculations

| Property | Description |

|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms, providing precise bond lengths and angles. |

| Electrostatic Potential | The charge distribution around the molecule, indicating regions that are electron-rich (negative) or electron-poor (positive). |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, which are key to understanding chemical reactivity and electronic transitions. |

| Vibrational Frequencies | The frequencies of molecular vibrations, which correspond to peaks in an infrared (IR) spectrum and help confirm structural features. |

| Interaction Energies | The precise energy of non-covalent bonds, such as hydrogen bonds, that stabilize the peptide's structure. |

D Valine, D Prolyl D Tyrosyl As a Model for Peptidomimetic Design and Engineering

Strategies for Enhancing Proteolytic Stability and In Vitro Half-Life via All-D-Configuration

A primary obstacle in the therapeutic application of peptides is their rapid degradation by proteases in the body. pnas.orgtandfonline.com A highly effective strategy to counteract this is the substitution of naturally occurring L-amino acids with their D-enantiomers. nih.govtufts.edu Proteases, the enzymes responsible for peptide breakdown, are inherently chiral and have evolved to specifically recognize and cleave peptide bonds between L-amino acids. tufts.eduresearchgate.net Consequently, peptides composed entirely of D-amino acids, such as D-Valine, D-prolyl-D-tyrosyl-, exhibit remarkable resistance to proteolytic degradation. researchgate.netnih.gov

This resistance to enzymatic cleavage directly translates to a significantly extended in vitro and in vivo half-life. pnas.orgyoutube.com While most linear peptides with L-amino acids have a half-life of less than 30 minutes in serum, their D-counterparts can remain stable for much longer periods. researchgate.netlifetein.com For instance, studies have shown that while an L-peptide may be completely degraded by an enzyme like proteinase K within hours, a significant percentage of the corresponding D-peptide remains intact even after 24 hours. pnas.orgnih.gov This enhanced stability is crucial for developing peptide-based drugs, as it can lead to prolonged therapeutic effects and less frequent administration. youtube.com The incorporation of D-amino acids is a foundational strategy in creating robust peptide-based molecules for biomedical applications. lifetein.com

Table 1: Comparative Proteolytic Stability of L-Peptide vs. All-D-Peptide Analogs This table illustrates the conceptual difference in stability and is based on general findings for D-peptides, not specific experimental data for D-Valine, D-prolyl-D-tyrosyl-.

| Peptide Analog | Composition | Predicted Susceptibility to Proteases (e.g., Trypsin, Chymotrypsin) | Expected In Vitro Half-Life in Serum |

|---|---|---|---|

| L-Val-L-Pro-L-Tyr | All L-amino acids | High | Short (minutes to hours) |

| D-Val-D-Pro-D-Tyr | All D-amino acids | Very Low | Long (hours to days) pnas.orgnih.gov |

Rational Design of D-Valine, D-prolyl-D-tyrosyl- Analogs for Improved Selectivity and Efficacy

The rational design of peptide analogs involves modifying a lead compound to enhance its biological activity, selectivity, and efficacy. nih.govresearchgate.net Using D-Valine, D-prolyl-D-tyrosyl- as a starting point, analogs can be designed to improve its interaction with a specific biological target. The introduction of D-amino acids not only enhances stability but can also influence the peptide's three-dimensional structure, which is critical for receptor binding. rsc.orgnih.gov

Improving selectivity is a key goal in drug design. The l- to d-amino acid isomerization of neuropeptides has been shown to modulate selectivity between different G protein-coupled receptors (GPCRs). nih.gov This suggests that strategic modifications to the stereochemistry of a peptide like D-Valine, D-prolyl-D-tyrosyl- could fine-tune its binding to a desired receptor while minimizing off-target effects. nih.gov Efficacy can be improved by modifying the side chains of the amino acid residues to optimize interactions with the target's binding pocket. nih.gov For example, the tyrosine residue's phenolic group in D-Valine, D-prolyl-D-tyrosyl- could be modified to enhance hydrogen bonding or other interactions. The proline residue introduces a conformational constraint, and modifications to this ring could further refine the peptide's structure for better binding.

Computational methods, such as creating a mirror image of the entire Protein Data Bank (PDB), can be used to generate a database of D-peptides and identify potential D-analogs that mimic the structure of known L-peptides with high efficacy. pnas.orgnih.gov This approach allows for the design of D-peptide analogs with potentially the same efficacy as their natural counterparts but with a greatly increased half-life. nih.gov

Table 2: Hypothetical Analogs of D-Valine, D-prolyl-D-tyrosyl- and Their Design Rationale